N-(3-amino-4-fluorophenyl)-2H-1,3-benzodioxole-5-carboxamide
Description
N-(3-amino-4-fluorophenyl)-2H-1,3-benzodioxole-5-carboxamide (CAS: 926265-21-6) is a benzodioxole-derived carboxamide featuring a 3-amino-4-fluorophenyl substituent. The fluorine atom at the para position of the aniline moiety and the amino group at the meta position are critical structural features that influence its electronic, solubility, and binding properties.
Properties
IUPAC Name |
N-(3-amino-4-fluorophenyl)-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O3/c15-10-3-2-9(6-11(10)16)17-14(18)8-1-4-12-13(5-8)20-7-19-12/h1-6H,7,16H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COUMSWBMKFQNJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC(=C(C=C3)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-amino-4-fluorophenyl)-2H-1,3-benzodioxole-5-carboxamide typically involves the acylation of 3-amino-4-fluoroaniline with a benzodioxole derivative. The reaction conditions often include the use of acylating agents such as benzoyl chloride or benzoic anhydride in the presence of a base like pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow microreactor systems. These systems allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of microreactors also minimizes the formation of by-products and reduces the need for extensive purification steps .
Chemical Reactions Analysis
Types of Reactions
N-(3-amino-4-fluorophenyl)-2H-1,3-benzodioxole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
The major products formed from these reactions include nitro derivatives, primary amines, and substituted benzodioxole derivatives .
Scientific Research Applications
Chemistry
In the field of chemistry, N-(3-amino-4-fluorophenyl)-2H-1,3-benzodioxole-5-carboxamide serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications and reactions, including:
- Oxidation : The amino group can be oxidized to form nitro derivatives.
- Reduction : The carboxamide group can be reduced to form amines.
- Substitution : The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Biology
The compound has been studied for its potential biological activities. Notably:
- Antimicrobial Properties : Research indicates that it exhibits significant antimicrobial activity against various pathogens.
- Anticancer Activity : Studies have shown that this compound can induce apoptosis in cancer cells and inhibit tumor growth. For instance, a study demonstrated its efficacy against Hep3B liver cancer cells by significantly reducing α-fetoprotein levels, a tumor marker .
Medicine
In medicinal chemistry, this compound is being investigated as a potential drug candidate for various diseases due to its ability to modulate biological targets. Its mechanism of action involves binding to specific enzymes or receptors, leading to altered activity and therapeutic effects.
Industry
The compound's unique properties make it valuable in developing new materials with specific functionalities. It is being explored for applications in polymer science and materials engineering due to its stability and reactivity.
The biological activity of this compound has been documented through various studies:
| Study | Cell Line | IC50 Value | Mechanism |
|---|---|---|---|
| Study 1 | HepG2 | 1.30 μM | Induces apoptosis; G2/M arrest |
| Study 2 | SAHA | 17.25 μM | Enhances cytotoxic effects of chemotherapeutics |
| Study 3 | Various Cancer Lines | Varies | Antioxidant activity; effective free radical scavenger |
Case Study 1: Evaluation Against Hep3B Cells
A significant study evaluated the effects of this compound on Hep3B liver cancer cells. Results indicated that treatment with this compound led to a notable G2/M phase arrest similar to established chemotherapeutics like doxorubicin.
Case Study 2: Combination Therapy
Another study investigated the compound's potential when used in combination with other anticancer drugs. The findings revealed that low concentrations of this compound could enhance the cytotoxic effects of established chemotherapeutics such as taxol and camptothecin.
Mechanism of Action
The mechanism of action of N-(3-amino-4-fluorophenyl)-2H-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Table 1: Structural Comparison of Benzodioxole Carboxamide Derivatives
Key Observations:
- The fluorine atom may improve metabolic stability and lipophilicity .
- Hybrid Scaffolds: Compounds 5bb and 5bd () incorporate a thiazole ring fused to the benzodioxole-carboxamide core. These derivatives exhibit tautomerism, which could influence their reactivity and biological activity .
Pharmacological and Physicochemical Properties
Table 2: Comparative Pharmacological and Physical Data
Key Insights:
Biological Activity
N-(3-amino-4-fluorophenyl)-2H-1,3-benzodioxole-5-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the context of anticancer properties. This article reviews the available literature on its biological activity, synthesizing findings from various studies, including in vitro and in vivo experiments.
Chemical Structure and Properties
The compound features a benzodioxole core, which is known for its diverse biological activities. The presence of an amino group and a fluorine atom on the phenyl ring enhances its interaction with biological targets.
Anticancer Activity
In Vitro Studies
- Cell Proliferation Inhibition : this compound has demonstrated significant inhibitory effects on various cancer cell lines. For instance, it exhibited an IC50 value of 1.30 μM against HepG2 cells, indicating strong antiproliferative activity compared to the standard drug SAHA (IC50 = 17.25 μM) .
- Mechanism of Action : The compound has been shown to induce apoptosis and cause cell cycle arrest at the G2/M phase in HepG2 cells. This was evidenced by increased levels of apoptosis markers and changes in cell morphology following treatment .
- Combination Therapy : In combination studies, this compound enhanced the efficacy of other chemotherapeutic agents such as taxol and camptothecin, suggesting its potential as an adjuvant therapy .
Antioxidant Activity
In addition to its anticancer properties, the compound has also been evaluated for its antioxidant activity. Studies indicate that it can scavenge free radicals effectively, contributing to its overall therapeutic potential .
Study 1: Evaluation Against Hep3B Cells
A study focused on the effects of benzodioxole derivatives on Hep3B cells found that this compound significantly reduced α-fetoprotein levels (a tumor marker), indicating reduced tumorigenicity. The compound caused a notable G2/M phase arrest similar to doxorubicin .
Study 2: Combination with Other Agents
In another study, the compound was tested in combination with other anticancer drugs to evaluate synergistic effects. Results showed that low concentrations of this compound could enhance the cytotoxic effects of established chemotherapeutics .
Data Summary
| Property | Value/Observation |
|---|---|
| IC50 against HepG2 | 1.30 μM |
| IC50 against SAHA | 17.25 μM |
| Mechanism | Induces apoptosis; G2/M arrest |
| Combination Efficacy | Enhances taxol/camptothecin activity |
| Antioxidant Activity | Effective free radical scavenger |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
